5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8O2/c1-13-17(11-23-29(13)15-7-4-3-5-8-15)20(30)22-12-18-25-26-19-16(9-6-10-28(18)19)21-24-14(2)27-31-21/h3-11H,12H2,1-2H3,(H,22,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERPTQILYQTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CC=C4C5=NC(=NO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic molecule that has attracted attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H20N6O3
- Molecular Weight: 368.41 g/mol
This compound integrates multiple heterocyclic moieties known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds featuring the 1,2,4-triazole and oxadiazole scaffolds exhibit significant anticancer properties. For instance:
- Mechanism of Action: The oxadiazole derivatives have been shown to interact with various molecular targets involved in cancer progression. These include inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
| Compound Type | Target Enzyme | Effect |
|---|---|---|
| Oxadiazole | Thymidylate Synthase | Inhibition of DNA synthesis |
| Triazole | HDAC | Alteration of gene expression |
Antimicrobial Properties
The compound also shows promise in antimicrobial activity. Several studies have highlighted the efficacy of similar oxadiazole and triazole derivatives against various bacterial strains:
- In Vitro Studies: Compounds similar to the one in focus have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The incorporation of the triazole ring has been associated with anti-inflammatory properties. Research indicates that derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Triazolo[3,4-a]pyridines:
- Oxadiazole Derivatives:
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The primary steps include the formation of the pyrazole ring and subsequent modifications to introduce oxadiazole and triazole functionalities. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have been reported to inhibit bacterial growth effectively, suggesting potential use as antibiotics .
Antifungal Properties
The compound's structural elements suggest it may possess antifungal activities. Similar compounds have been synthesized with pyridine and triazole substituents that show efficacy against fungal strains such as Candida albicans. The mechanism often involves interference with fungal cell wall synthesis or metabolic pathways .
Anti-inflammatory Effects
Some derivatives of the compound have been investigated for their anti-inflammatory properties. The presence of specific functional groups can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, a series of synthesized compounds based on similar scaffolds were tested for their antibacterial activity. Results showed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than traditional antibiotics like fluconazole, indicating superior effectiveness against resistant strains .
Case Study 2: Docking Studies for Antifungal Activity
Molecular docking studies conducted on related compounds revealed strong binding affinities to fungal enzyme targets. These studies help predict the efficacy of new derivatives based on structural similarities to known antifungal agents .
Chemical Reactions Analysis
Oxadiazole Ring Formation
The oxadiazole moiety (3-methyl-1,2,4-oxadiazol-5-yl) may form via cyclization of a hydrazine derivative with an ester, a common method for oxadiazole synthesis. For example, condensation of acylhydrazides with esters under basic conditions generates oxadiazoles .
Triazolo[4,3-A]Pyridine Core Construction
The triazolo[4,3-a]pyridine ring system could emerge from sequential cyclization reactions. A plausible route involves:
-
Step 1 : Formation of an intermediate via condensation of a pyridine derivative with a hydrazine derivative.
-
Step 2 : Cyclization to form the triazole ring, potentially using reagents like formic acid or aldehydes .
Final Coupling
The methyl linker between the triazolo-pyridine and carboxamide moieties likely forms via alkylation or reductive amination, connecting the two aromatic systems.
Key Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈N₈O₂ |
| Molecular Weight | 414.4 g/mol |
| SMILES Notation | Cc1noc(-c2cccn3c(CNC(=O)c4cnn(-c5ccccc5)c4C)nnc23)n1 |
The SMILES notation reveals a complex structure with interconnected heterocycles:
-
Oxadiazole :
Cc1noc(3-methyl-1,2,4-oxadiazol-5-yl) -
Triazolo-pyridine :
c2cccn3c...nnc23(triazolo[4,3-a]pyridin-3-yl) -
Pyrazole :
c4cnn...c4C(1-phenyl-1H-pyrazole-4-carboxamide)
Heterocyclic Ring Interactions
The compound’s reactivity is influenced by:
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Electron-deficient triazole : Prone to nucleophilic attack.
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Pyrazole’s aromaticity : Stabilizes the molecule but may participate in electrophilic substitution.
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Oxadiazole’s electron-withdrawing groups : Enhance stability and direct reactivity to specific sites.
Potential Reaction Pathways
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Hydrolysis : The carboxamide group may undergo hydrolysis under acidic/basic conditions to form carboxylic acid or amine derivatives.
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Alkylation/Amination : The pyrazole’s NH group could react with alkylating agents or carbonyl reagents.
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Cyclization : The triazole ring may participate in further cyclization reactions with aldehydes or ketones .
Biological Implications
While direct data on this compound is limited, analogous heterocycles exhibit:
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Antiproliferative activity : Triazoles are known to inhibit tumor growth by interfering with DNA synthesis or inducing apoptosis .
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Enzyme inhibition : Pyrazoles and oxadiazoles often target kinases or metabolic enzymes .
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Improved pharmacokinetics : The combination of multiple heterocycles may enhance cellular uptake and stability .
Comparative Structural Analysis
Comparison with Similar Compounds
Structural Analogues from Pyrazole Carboxamide Derivatives ()
Compounds 3a–3e in share the pyrazole-4-carboxamide backbone but lack the triazolopyridine-oxadiazole framework. Key differences include:
| Compound ID | Substituents (R1, R2) | Molecular Weight | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR δ, ppm) |
|---|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 402.8 | 68 | 133–135 | 8.12 (s, 1H), 7.61–7.43 (m, 10H) |
| 3d | 4-Fluorophenyl, Phenyl | 421.1 | 71 | 181–183 | 7.51–7.21 (m, 9H) |
| 3e | 4-Chlorophenyl, 4-Chlorophenyl | 437.1 | 66 | 172–174 | 7.61–7.43 (m, 9H) |
Key Observations :
- Bioisosteric Replacements : Substitution of phenyl with fluorophenyl (3d) or chlorophenyl (3e) alters lipophilicity (ClogP: 3a = 4.1 vs. 3e = 4.9) and metabolic stability .
- Synthetic Efficiency : Yields (62–71%) are comparable to those of the target compound, though the latter’s multi-step synthesis (e.g., triazole-oxadiazole fusion) may reduce scalability .
Triazole-Pyrazole Hybrids ()
The compound 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole () shares a pyrazole core but incorporates an azide group instead of a carboxamide.
Implications :
- The azide group in enhances reactivity for "click chemistry" applications, whereas the carboxamide in the target compound favors hydrogen-bonding interactions in drug-receptor binding .
- The nitrophenyl group () introduces strong electron-withdrawing effects, contrasting with the electron-neutral phenyl group in the target compound .
Fragment-Based Design Considerations ()
The target compound’s design aligns with fragment-based drug discovery (FBDD) principles:
- Framework Modification : The triazolopyridine-oxadiazole system replaces traditional aromatic cores (e.g., benzene in 3a–3e) to improve binding entropy and solubility .
- Bioisosterism : The 1,2,4-oxadiazole may serve as a bioisostere for ester or carbonyl groups, enhancing metabolic resistance compared to hydrolytically labile analogs .
Critical Analysis of Divergences
- Synthetic Complexity : The target compound’s triazolopyridine-oxadiazole fusion likely requires specialized reagents (e.g., azide precursors) and stringent conditions (e.g., controlled cyclization), unlike the straightforward amide couplings in .
- Activity Trade-offs : While chlorophenyl/fluorophenyl substituents () improve potency against hydrophobic targets, the oxadiazole-triazole system may broaden selectivity across kinase families .
Q & A
Q. What are the standard synthetic routes for synthesizing pyrazole-triazole-oxadiazole hybrids like the target compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate, phenylhydrazine) to form pyrazole intermediates .
- Step 2 : Introduction of oxadiazole and triazole rings via cyclization using reagents like hydrazine hydrate or phosphorus oxychloride .
- Step 3 : Functionalization via alkylation or coupling reactions (e.g., using KCO and RCHCl in DMF) to attach substituents .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are common . Key challenge: Optimizing reaction time and temperature to avoid side products (e.g., over-oxidation).
Q. How is the structural integrity of the compound confirmed post-synthesis?
A combination of analytical techniques is employed:
- 1H NMR/IR spectroscopy : To verify functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm) .
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
- HPLC : Validates purity (>95%) and absence of unreacted intermediates .
Q. What solvents and catalysts are optimal for coupling reactions in such hybrids?
- Solvents : Polar aprotic solvents like DMF or THF are preferred for facilitating nucleophilic substitutions .
- Catalysts : Copper sulfate/sodium ascorbate for azide-alkyne cycloadditions; POCl for cyclodehydration .
Advanced Research Questions
Q. How can reaction yields be improved for the triazolo[4,3-a]pyridine core?
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature: 50–80°C, molar ratios) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2–4 hours) and improves yield by 15–20% .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in heterocycle formation .
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?
- Case study : Replacing methyl with trifluoromethyl on the oxadiazole ring increases lipophilicity (logP from 2.1 to 3.5), enhancing blood-brain barrier permeability .
- SAR (Structure-Activity Relationship) : Electron-withdrawing groups (e.g., -CF) improve binding to enzymes like 14-α-demethylase (docking score: −9.2 kcal/mol vs. −7.8 for methyl) .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- PASS program : Predicts biological targets (e.g., antifungal activity with Pa = 0.78) and toxicity (e.g., hepatotoxicity risk score: 0.65) .
- Molecular docking (AutoDock Vina) : Evaluates binding affinity to targets like 14-α-demethylase (PDB: 3LD6); RMSD < 2.0 Å indicates reliable poses .
Q. How to resolve contradictions in biological assay data (e.g., in vitro vs. in vivo efficacy)?
- Meta-analysis : Cross-validate results using orthogonal assays (e.g., MIC vs. time-kill curves for antifungal activity) .
- ADME profiling : Check bioavailability issues (e.g., poor solubility <10 µg/mL) using shake-flask method .
Methodological Insights
Q. What strategies mitigate degradation during storage?
- Lyophilization : Stabilizes hygroscopic compounds (e.g., storage at −20°C in amber vials with desiccants) .
- Degradation studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months; HPLC tracking) .
Q. How to design analogues with enhanced metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
